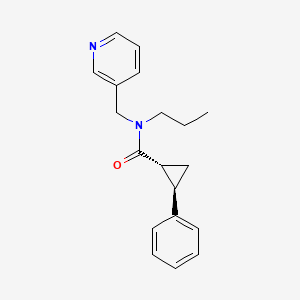
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as DOB-AM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DOB-AM is a derivative of the psychedelic drug DOB, which is known for its hallucinogenic effects. However, DOB-AM has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions.
Wirkmechanismus
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide acts as an agonist at TAAR1, which activates a signaling pathway that leads to the release of dopamine and other neurotransmitters in the brain. This activation of TAAR1 has been shown to have a variety of effects on the brain, including increasing locomotor activity, reducing anxiety-like behavior, and enhancing cognitive function.
Biochemical and Physiological Effects
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been found to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and other neurotransmitters, as well as modulating the activity of other neurotransmitter systems, including serotonin and glutamate. These effects have been linked to changes in behavior, including increased locomotor activity, reduced anxiety-like behavior, and enhanced cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in scientific research is that it has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions without confounding factors such as altered perception or mood. However, one limitation of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a relatively new compound, and its effects on the brain and body are still being studied. Additionally, as with any research tool, it is important to use N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in a responsible and ethical manner, and to take appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is in understanding the role of TAAR1 in the brain and its potential as a target for therapeutic interventions. Another potential direction is in using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide to study the effects of neurotransmitter systems on behavior and cognition, and how these effects may be modulated by other factors such as stress or drug exposure. Finally, there may be potential applications for N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in the development of new drugs or treatments for neurological and psychiatric disorders.
Synthesemethoden
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide can be synthesized by reacting 2,5-dimethoxybenzaldehyde with ethylamine to form the intermediate 2,5-dimethoxybenzylamine. This intermediate is then reacted with 2-(bromomethyl)-2-methyl-1,3-dioxolane to form the oxazinane ring. Finally, the amide group is introduced using propionyl chloride to form N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been used in scientific research to study the brain and its functions. It has been found to be a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 has been implicated in a variety of physiological processes, including mood regulation, reward processing, and locomotor activity.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-5-6-15(21-2)13(11-14)12-17-16(19)7-9-18-8-3-4-10-22-18/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGVZYWANKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)

![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)